molecular formula C3H6N2O2S B14637032 Carbamic acid, N-(aminohioxomethyl)-, methyl ester CAS No. 51863-38-8

Carbamic acid, N-(aminohioxomethyl)-, methyl ester

Cat. No.: B14637032
CAS No.: 51863-38-8
M. Wt: 134.16 g/mol
InChI Key: MKFSHVVOAIQUGS-UHFFFAOYSA-N
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Description

Carbamic acid, N-(aminohioxomethyl)-, methyl ester is a chemical compound with the molecular formula C2H5NO2. It is also known as methyl carbamate. This compound is part of the carbamate family, which includes esters of carbamic acids. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic acid, N-(aminohioxomethyl)-, methyl ester can be synthesized through several methods:

Industrial Production Methods

In industrial settings, the production of this compound typically involves the reaction of methanol with urea under high pressure and temperature. This process is efficient and yields high-purity methyl carbamate .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-(aminohioxomethyl)-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products

    Hydrolysis: Methanol and carbamic acid.

    Oxidation: Carbon dioxide and ammonia.

    Substitution: Depending on the nucleophile, different substituted carbamates.

Comparison with Similar Compounds

Carbamic acid, N-(aminohioxomethyl)-, methyl ester can be compared with other similar compounds such as:

Uniqueness

The uniqueness of this compound lies in its versatility and wide range of applications. Its ability to undergo various chemical reactions and its effectiveness as a pesticide make it a valuable compound in both research and industry .

Properties

IUPAC Name

methyl N-carbamothioylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O2S/c1-7-3(6)5-2(4)8/h1H3,(H3,4,5,6,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFSHVVOAIQUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40966191
Record name N-[Hydroxy(methoxy)methylidene]carbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51863-38-8
Record name Carbamic acid, N-(aminohioxomethyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051863388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[Hydroxy(methoxy)methylidene]carbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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